7-[(2H-1,3-benzodioxol-5-yl)[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol
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Overview
Description
7-[(2H-1,3-benzodioxol-5-yl)[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a benzodioxole and a methylpyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2H-1,3-benzodioxol-5-yl)[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzodioxole and methylpyridine groups through a series of substitution and coupling reactions. Common reagents used in these reactions include halogenated quinolines, benzodioxole derivatives, and methylpyridine amines. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-[(2H-1,3-benzodioxol-5-yl)[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
7-[(2H-1,3-benzodioxol-5-yl)[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-[(2H-1,3-benzodioxol-5-yl)[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: A simpler benzodioxole derivative with different functional groups.
3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Another benzodioxole-containing compound with distinct structural features.
2-(1,3-Benzodioxol-5-yl)ethanamine: A benzodioxole derivative with an ethanamine group.
Uniqueness
7-[(2H-1,3-benzodioxol-5-yl)[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol is unique due to its combination of a quinoline core with benzodioxole and methylpyridine groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
7-[1,3-benzodioxol-5-yl-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H19N3O3/c1-14-4-2-6-20(25-14)26-21(16-8-10-18-19(12-16)29-13-28-18)17-9-7-15-5-3-11-24-22(15)23(17)27/h2-12,21,27H,13H2,1H3,(H,25,26) |
InChI Key |
NGWUXABAUGUHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC3=C(C=C2)OCO3)C4=C(C5=C(C=CC=N5)C=C4)O |
Origin of Product |
United States |
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